Iobenguane

説明

特性

Key on ui mechanism of action |

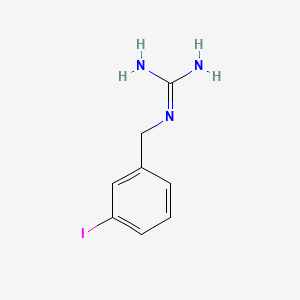

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

CAS番号 |

80663-95-2 |

分子式 |

C16H22I2N6O4S |

分子量 |

640.3 g/mol |

IUPAC名 |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |

InChIキー |

XNACDNPGABUBFR-FKNPGSCZSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

異性体SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

正規SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

外観 |

Solid powder |

沸点 |

100°C |

melting_point |

0°C |

他のCAS番号 |

80663-95-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

製品の起源 |

United States |

準備方法

合成経路および反応条件: ヨードベンゾイルグアニジン硫酸塩 I-123は、ヨードベンゾイルグアニジンの分子構造に放射性ヨウ素-123を組み込むことによって合成されます。 このプロセスは、シクロトロンで生成された放射性核種であるヨウ素-123を含み、これは電子捕獲によってテルル-123に崩壊します 。 合成は通常、ヨードベンゾイルグアニジンとヨウ素-123を制御された条件下で反応させて、放射性同位体の正しい組み込みを保証します .

工業生産方法: ヨードベンゾイルグアニジン硫酸塩 I-123の工業生産には、ヨードベンゾイルグアニジン硫酸塩を含む滅菌溶液を調製し、その分子の部分を放射性ヨウ素-123で標識することが含まれます。 次に、溶液は、放射線被ばくを防ぐために適切に遮蔽された単回用または複数回用容器にパッケージングされます 。 製造プロセスには、最終製品の放射化学的純度と放射性核種の純度を保証するための厳格な品質管理対策も含まれます .

化学反応の分析

科学研究アプリケーション

ヨードベンゾイルグアニジン硫酸塩 I-123は、特に医学と生物学の分野で、いくつかの科学研究アプリケーションを持っています。 これは、副腎神経支配組織の診断画像に使用され、転移性褐色細胞腫または神経芽腫を検出します。 さらに、これは心不全患者の心筋の交感神経支配を評価するために使用されます。 この化合物は、交感神経機能の評価やさまざまな組織における交感神経受容体の分布を含む研究にも役立ちます.

科学的研究の応用

Iobenguane sulfate I-123 has several scientific research applications, particularly in the fields of medicine and biology. It is used in the diagnostic imaging of adrenergically innervated tissues to detect metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure . The compound is also valuable in research studies involving the evaluation of adrenergic nerve function and the distribution of adrenergic receptors in various tissues .

作用機序

類似の化合物との比較

類似の化合物:- ヨードベンゾイルグアニジン硫酸塩 I-131

- メタヨードベンジルグアニジン (MIBG)

- グアネチジン

比較: ヨードベンゾイルグアニジン硫酸塩 I-123は、主に診断画像に使用される放射性同位体であるヨウ素-123の使用において独自です。 対照的に、ヨードベンゾイルグアニジン硫酸塩 I-131はヨウ素-131を使用し、これは、より高いエネルギー放射のために、画像および治療の両方の目的に使用できます。 メタヨードベンジルグアニジン (MIBG)は、画像および治療の目的に使用される別の類似の化合物ですが、ヨウ素-123またはヨウ素-131のいずれかを組み込むことができます。 一方、グアネチジンは、高血圧の治療に歴史的に使用されてきた非放射性化合物です.

類似化合物との比較

Research Findings and Data Tables

Table 1: Clinical Trial Outcomes for this compound in MPPG (Phase 2b)

| Endpoint | Result (%) |

|---|---|

| Primary (≥50% antihypertensive reduction) | 25% |

| Partial Response | 30% |

| Stable Disease | 68% |

| 12-Month Disease Control | 90% |

Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations

| Parameter | High-Specific-Activity | Conventional |

|---|---|---|

| Heart-to-Mediastinum Ratio | 2.1 ± 0.3 | 1.6 ± 0.2 |

| Tumor Detection Sensitivity | 92% | 85% |

生物活性

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of this compound, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

This compound's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

| Organ | Absorbed Dose (mSv/MBq) |

|---|---|

| Urinary Bladder Wall | 0.073 |

| Intestinal Walls | 0.031–0.071 |

| Salivary Glands | 0.064 |

| Thyroid | 0.055 |

| Kidneys | 0.028 |

| Effective Dose | 0.027 |

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

This compound's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with this compound I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

- Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.

- Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of this compound has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with this compound I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

Q & A

Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?

Answer:

this compound’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:

- Radiolabeling stability : Critical for imaging (e.g., -MIBG) and therapy (e.g., -MIBG). Stability impacts radiation dose delivery and imaging clarity .

- Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .

- Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .

Table 1 : Key Pharmacokinetic Parameters of this compound

| Parameter | Diagnostic (-MIBG) | Therapeutic (-MIBG) |

|---|---|---|

| Half-life (biological) | 24–48 hours | 2–3 days |

| Peak uptake time | 24–72 hours | 48–96 hours |

| Critical organs | Thyroid, liver | Bone marrow, kidneys |

Advanced: How can researchers optimize experimental design to evaluate this compound’s therapeutic efficacy in metastatic pheochromocytoma?

Answer:

- Patient stratification : Include this compound scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .

- Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .

- Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .

- Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .

Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .

Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?

Answer:

- Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .

- Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .

- Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .

Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans

| Metric | AHE | HE |

|---|---|---|

| PSNR (dB) | 42.3 | 38.7 |

| Mean pixel value | 120.5 | 98.2 |

| Entropy | 7.8 | 6.4 |

Advanced: How should researchers address contradictions in clinical trial data for this compound therapy?

Answer:

- Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .

- Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .

- Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for -MIBG) to reduce outcome variability .

Case Study : Retrospective analysis of CVD vs. -MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .

Basic: What are the validated methods for quantifying this compound uptake in preclinical models?

Answer:

- Autoradiography : Quantify -MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .

- Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .

- NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .

Advanced: How can researchers improve the reproducibility of this compound-based radiopharmaceutical synthesis?

Answer:

- Radiolabeling optimization : Use iodogen-coated tubes for labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .

- Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .

- Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .

Basic: What ethical and safety protocols are mandated for this compound clinical trials?

Answer:

- Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .

- Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .

- Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .

Advanced: What computational models predict this compound’s interaction with norepinephrine transporters?

Answer:

- Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .

- QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .

Table 3 : Predicted Binding Affinities of MIBG Analogs

| Analog | ΔG (kcal/mol) | NET Expression Correlation |

|---|---|---|

| -MIBG | −9.2 | R² = 0.87 |

| Meta-iodobenzylguanidine | −8.5 | R² = 0.72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。